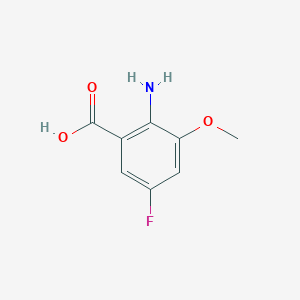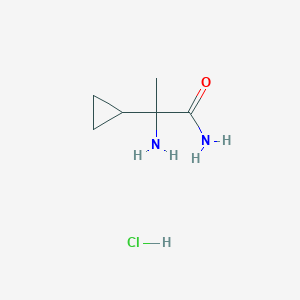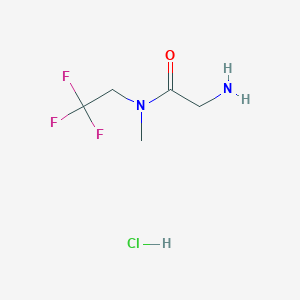![molecular formula C8H8N2O B1524595 3-メチル-1H-ピロロ[3,2-b]ピリジン-5-オール CAS No. 1190311-86-4](/img/structure/B1524595.png)
3-メチル-1H-ピロロ[3,2-b]ピリジン-5-オール
説明
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
キナーゼ阻害剤
アザインドール類には、5-ヒドロキシ-3-メチル-4-アザインドールなどがあり、キナーゼ阻害剤の設計に用いられてきました . キナーゼ阻害剤は、癌やその他の病気の治療において重要です。これらの阻害剤は、特定の種類のタンパク質キナーゼの作用を阻害することによって機能します。
線維芽細胞増殖因子受容体阻害剤
3-メチル-1H-ピロロ[3,2-b]ピリジン-5-オールを含む1H-ピロロ[2,3-b]ピリジン誘導体は、線維芽細胞増殖因子受容体(FGFR)の強力な阻害剤を作成するために使用されてきました . FGFRは、さまざまな種類の腫瘍において重要な役割を果たしており、癌療法の標的として魅力的な存在です。
VEGFR-2阻害剤
3-メチル-1H-ピロロ[3,2-b]ピリジン-5-オールは、強力なVEGFR-2阻害剤の合成における試薬として使用されてきました . VEGFR-2は、血管新生(新しい血管の形成)において重要な受容体であり、血管新生は癌性腫瘍の増殖において重要なプロセスです。
MPS1阻害剤
3-メチル-1H-ピロロ[3,2-b]ピリジン-5-オールを含む1H-ピロロ-ピリジン骨格は、強力で選択的なMPS1阻害剤の設計に用いられてきました . MPS1は、細胞分裂の調節に関与するタンパク質キナーゼであり、その阻害は癌の治療に有益となる可能性があります。
BCL-2阻害剤
3-メチル-1H-ピロロ[3,2-b]ピリジン-5-オールは、ベネトクラックスの合成における中間体として同定されました . ベネトクラックスは、強力で選択的なBCL-2阻害剤です。BCL-2は、細胞の死を制御するのに役立つタンパク質であり、その阻害は癌細胞の死につながる可能性があります。
薬物最適化戦略
5-ヒドロキシ-3-メチル-4-アザインドールを含むアザインドール類は、薬物最適化戦略の観点から興味深いものです . リピンスキのルールオブファイブ、溶解度、pK A、親油性、標的結合、ADME-tox特性の改変は、他の二環性縮合ヘテロ環ではなく、アザインドールコアを使用して調整および微調整することができます .
作用機序
Target of Action
Similar compounds have been reported to inhibit multiple receptor tyrosine kinases .
Mode of Action
It’s worth noting that azaindole derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry and drug discovery programs . They have been used in the design of kinase inhibitors .
Biochemical Pathways
Azaindoles have been found to modulate various signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes .
Pharmacokinetics
Modification of lipinski’s rule of five, solubility, pk a and lipophilicity, target binding and adme-tox properties can be modulated and finely tuned using the azaindole core instead of other bicyclic fused heterocycles .
Result of Action
Azaindoles and their derivatives exhibit significant biological activities and the use of this framework has contributed to the generation of new therapeutic agents .
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
生化学分析
Biochemical Properties
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with fibroblast growth factor receptors, which are crucial in various cellular processes such as cell proliferation, differentiation, and survival . The compound binds to the receptor’s active site, inhibiting its activity and thereby affecting downstream signaling pathways. Additionally, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol interacts with other biomolecules, including proteins involved in cell signaling and gene expression regulation.
Cellular Effects
The effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol on cells are profound. It influences cell function by modulating cell signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are essential for cell growth and survival. By inhibiting these pathways, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol can induce apoptosis in cancer cells, reduce cell proliferation, and inhibit metastasis. Furthermore, it affects gene expression by altering the transcription of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity. This binding can lead to enzyme inhibition or activation, depending on the enzyme’s role in the cell . For example, by inhibiting fibroblast growth factor receptors, the compound prevents the phosphorylation of downstream signaling molecules, thereby blocking signal transduction. Additionally, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in vitro has been associated with sustained inhibition of cell proliferation and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth and reduces inflammation without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . The compound undergoes hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted from the body. These metabolic processes can affect the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . Targeting signals and post-translational modifications play a role in directing the compound to its site of action. For example, localization to the nucleus allows 3-Methyl-1H-pyrrolo[3,2-b]pyridin-5-ol to interact with transcription factors and influence gene expression.
特性
IUPAC Name |
3-methyl-1,4-dihydropyrrolo[3,2-b]pyridin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-4-9-6-2-3-7(11)10-8(5)6/h2-4,9H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDXUXRXTYJKQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)

![1-[5-(Azidomethyl)-1,2,4-oxadiazol-3-yl]cycloheptan-1-amine hydrochloride](/img/structure/B1524521.png)
![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)



![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)


